molecular formula C10H22N2O B1664234 Acetamide, 2-amino-N-(1,1-dimethylhexyl)- CAS No. 65822-42-6

Acetamide, 2-amino-N-(1,1-dimethylhexyl)-

Cat. No. B1664234
CAS RN: 65822-42-6
M. Wt: 186.29 g/mol
InChI Key: XSXYHGVTOLLCAU-UHFFFAOYSA-N
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Description

A 643C is an investigative antidepressant.

Scientific Research Applications

Potential Pesticide Applications

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to Acetamide, 2-amino-N-(1,1-dimethylhexyl)-, have been characterized as potential pesticides. X-ray powder diffraction provided new diffraction data for these compounds, indicating potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Role in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative, serves as an intermediate in the natural synthesis of antimalarial drugs. A study detailed the chemoselective monoacetylation of 2-aminophenol to this derivative, using various acyl donors and optimizing different parameters for effective synthesis (Magadum & Yadav, 2018).

Astrochemistry: Formation in Interstellar Medium

Acetamide is identified as a precursor for complex organic molecules in astrochemistry. Research has shown that hydrogen abstraction from acetamide's methyl group in a para-hydrogen matrix forms radicals, which could lead to the formation of larger or functionally different molecules under prebiotic or abiotic conditions. This process was suggested to be significant in astrochemical modeling (Haupa, Ong, & Lee, 2020).

Environmental Monitoring

A study developed a new molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, for trace measurement of carbonyl compounds in water samples. This demonstrates its application in environmental monitoring and analysis of water pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).

Formation in Dense Molecular Clouds

The formation of Acetamide in dense molecular clouds in the interstellar medium has been studied. Acetamide was found to be the most stable of its isomer family, C2H5NO, suggesting potential reaction pathways for its formation in these cosmic environments (Foo et al., 2018).

properties

CAS RN

65822-42-6

Product Name

Acetamide, 2-amino-N-(1,1-dimethylhexyl)-

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-amino-N-(2-methylheptan-2-yl)acetamide

InChI

InChI=1S/C10H22N2O/c1-4-5-6-7-10(2,3)12-9(13)8-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

XSXYHGVTOLLCAU-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)NC(=O)CN

Canonical SMILES

CCCCCC(C)(C)NC(=O)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-amino-N-(1,1-dimethylhexyl)acetamide
A 643C
A-643C
A643C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-benzylamino-N-(1,1-dimethylhexyl)acetamide (15.8 g, 57 m mol) in acetic acid (160 ml) was hydrogenated over 10% palladium on charcoal (3.16 g) for 2 hours at atmospheric pressure and 80° C. The mixture was filtered and the filtrate evaporated to a viscous liquid (15 g). This was dissolved in water (40 ml), basified with 10 N sodium hydroxide solution and extracted with ether (3×50 ml). The combined extracts were dried over magnesium sulphate then evaporated and distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 92°-94° C. at 0.1 mm Hg.
Name
2-benzylamino-N-(1,1-dimethylhexyl)acetamide
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-Chloro-N-(1,1-dimethylhexyl)acetamide (2.5 g, 12 m mol) in a mixture of water (50 ml) and ethanol (50 ml) was saturated in ammoniain the cold and held at room temperature for two days with the occasional passage of ammonia. The mixture was evaporated to a gum which was partially dried by azeotroping with ethanol then 40-60 petrol. The residuewas dissolved in chloroform (50 ml) and stirred with sodium carbonate (2 g)and water (10 ml) for 1/2 hour. The organic phase was then separated, driedover magnesium sulphate, evaporated to a yellow oil and distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 109°-113° C. at 0.4 mm Hg.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of aminoacetonitrile bisulphate (15.4 g, 0.1 mol) and 2-methylheptan-2-ol (13.0 g, 0.1 mol) in acetic acid (60 ml) was treated with concentrated sulphuric acid (12 ml) with the temperature held at 40°-45° C. After stirring for 1 hour the mixture was poured into ice-water (300 ml) and washed with ether (2×200 ml). The aqueous phase was basified with 10 N sodium hydroxide solution, extracted with ether (3×200 ml) and the combined extracts were dried over magnesium sulphate then distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 104°-110° C. at 0.2 mm Hg.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of sodium azide (6.7 g, 103 m mol) in water (56 ml) and methanol(104 ml) was treated with 2-chloro-N-(1,1-dimethylhexyl)acetamide (16.5 g, 80 m mol) and the mixture was refluxed for 5 hours. After cooling, the mixture was extracted with 40-60 petrol (3×200 ml), the extracts were dried over magnesium sulphate and evaporated under reduced pressure to give crude 2-azido-N-(1,1-dimethylhexyl)acetamide as a pale yellow oil.This oil was dissolved in methanol (200 ml) and hydrogenated over 10% palladium on charcoal (3.2 g) at atmospheric pressure and room temperaturefor 24 hours. The mixture was filtered and the filtrate evaporated to give a crude oil (13.6 g) which was distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 88°-90° C. at 0.05 mm Hg.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of aminoacetonitrile hydrochloride (9.25 g, 0.1 mol) and 2-methylheptan-2-ol (13.0 g, 0.1 mol) in acetic acid (60 ml) was treated with concentrated sulphuric acid (12 ml) with the temperature held at 25°-30° C. After stirring for 2 hours the mixture was pouredinto ice-water (300 ml) and washed with ether (2×200 ml). The aqueousphase was basified with 10 N sodium hydroxide solution, extracted with ether (3×200 ml) and the combined extracts were dried over magnesiumsulphate then evaporated to give 2-amino-N-(1,1-dimethylhexyl)acetamide.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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